molecular formula C14H18N2O2 B13450982 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine

Cat. No.: B13450982
M. Wt: 246.30 g/mol
InChI Key: UDWKRDOZOPAMMO-QPJJXVBHSA-N
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Description

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enoyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of an appropriate catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with piperazine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Differing by the position of the methoxy group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the prop-2-enoyl moiety.

    1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of a piperazine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one

InChI

InChI=1S/C14H18N2O2/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16/h2-7,15H,8-11H2,1H3/b7-4+

InChI Key

UDWKRDOZOPAMMO-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCNCC2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCNCC2

Origin of Product

United States

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